Cyclopropyl(3-methoxyphenyl)methanone

CYP11B1 Inhibition Cushing's Syndrome Steroidogenesis

Steroidogenesis and platelet biology researchers need potent, selective tool compounds. Cyclopropyl(3-methoxyphenyl)methanone delivers differentiated pharmacology and synthetic utility: • CYP11B1 IC50: 28 nM; selectivity over CYP11B2 enables targeted SAR studies. • Selective 12-lipoxygenase inhibition at 30 µM; minimal 5-LOX activity. • Pd-catalyzed ring-opening yields (E)-1-(3-methoxyphenyl)but-2-en-1-one in 82% yield. Sourced with rigorous QC; available for global shipping from BenchChem.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 104271-41-2
Cat. No. B034386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-methoxyphenyl)methanone
CAS104271-41-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2CC2
InChIInChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3
InChIKeyDRJNYGMCZQPJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(3-methoxyphenyl)methanone: Strategic Building Block


Cyclopropyl(3-methoxyphenyl)methanone (CAS 104271-41-2) is an aromatic ketone characterized by a cyclopropane ring directly attached to a carbonyl group, which is further linked to a phenyl ring bearing a methoxy substituent at the meta-position . Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol and a logP of approximately 2.29, indicating moderate lipophilicity [1]. The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with the strained cyclopropyl group imparting unique reactivity and conformational constraints that can influence target binding and metabolic stability [2].

Cyclopropyl(3-methoxyphenyl)methanone: Irreplaceable by Simple Analogs


Generic substitution of Cyclopropyl(3-methoxyphenyl)methanone with structurally similar aryl ketones, such as phenyl cyclopropyl ketone or 3-methoxyphenyl methyl ketone, fails to replicate the compound's unique conformational, electronic, and biological profile [1]. The meta-methoxy group directs electrophilic aromatic substitution and modulates the electron density of the phenyl ring, while the cyclopropyl moiety introduces ring strain (approx. 115 kJ/mol) that facilitates ring-opening reactions under mild conditions, enabling synthetic transformations not possible with cyclobutyl or cyclohexyl analogs [2]. Furthermore, in medicinal chemistry contexts, the cyclopropane ring functions as a bioisostere, reducing metabolic liability compared to unstrained alkyl chains, while the precise positioning of the methoxy group at the meta position influences binding to cytochrome P450 enzymes (e.g., CYP11B1) and lipoxygenases, leading to differentiated inhibitory profiles that cannot be achieved with para-substituted or unsubstituted congeners [3].

Cyclopropyl(3-methoxyphenyl)methanone: Comparative Evidence


CYP11B1 Inhibitory Potency

Cyclopropyl(3-methoxyphenyl)methanone exhibits potent inhibition of human cytochrome P450 11B1 (CYP11B1) with an IC₅₀ of 28 nM, as measured in V79MZ cells using [³H]-11-deoxycorticosterone as substrate [1]. In contrast, the closely related analog cyclopropyl phenyl ketone (CAS 3481-02-5) shows negligible CYP11B1 inhibition (IC₅₀ > 10,000 nM) under comparable assay conditions [2]. This represents a >350-fold difference in potency directly attributable to the meta-methoxy substituent, which enhances binding affinity through favorable interactions with the enzyme's active site.

CYP11B1 Inhibition Cushing's Syndrome Steroidogenesis

Selective 12-Lipoxygenase Inhibition

Cyclopropyl(3-methoxyphenyl)methanone demonstrates minimal inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC₅₀ greater than 10,000 nM [1]. However, the same compound exhibits measurable inhibition of platelet 12-lipoxygenase at 30 µM and inhibition of cyclooxygenase in mouse macrophages . This selectivity profile distinguishes it from other cyclopropyl-containing ketones, such as (2-(4-chlorophenyl)cyclopropyl)(3-methoxyphenyl)methanone, which may display altered enzyme selectivity due to the additional chlorophenyl substituent.

5-Lipoxygenase 12-Lipoxygenase Inflammation

Ring-Opening to α,β-Unsaturated Ketones

Cyclopropyl(3-methoxyphenyl)methanone undergoes palladium-catalyzed ring-opening to afford (E)-1-(3-methoxyphenyl)but-2-en-1-one in 82% yield when treated with Pd(OAc)₂ and PCy₃ in 1,4-dioxane for 16 hours [1]. This reactivity is a direct consequence of the cyclopropane ring strain (approximately 115 kJ/mol), which is absent in the corresponding cyclobutyl analog. Cyclobutyl(3-methoxyphenyl)methanone would require significantly harsher conditions for ring-opening, if at all, limiting its utility as a synthetic intermediate.

Organic Synthesis Ring-Opening Palladium Catalysis

Favorable LogP and TPSA for Membrane Permeability

Cyclopropyl(3-methoxyphenyl)methanone exhibits a calculated LogP of 2.29 and a topological polar surface area (TPSA) of 26.3 Ų, indicating favorable balance of lipophilicity and polarity for passive membrane permeation [1]. In comparison, the unsubstituted cyclopropyl phenyl ketone (CAS 3481-02-5) has a lower LogP (~1.8-2.0) and lower TPSA (~17 Ų), which may reduce its ability to cross biological membranes effectively. The meta-methoxy group thus optimizes the compound's physicochemical profile for potential cell-based assays and in vivo applications.

Physicochemical Properties Drug-likeness ADME

Cyclopropyl(3-methoxyphenyl)methanone: Key Applications


Lead Optimization for Selective CYP11B1 Inhibitors

Cyclopropyl(3-methoxyphenyl)methanone is ideally suited as a starting scaffold for developing selective CYP11B1 inhibitors. With an IC₅₀ of 28 nM, it provides a potent starting point for structure-activity relationship (SAR) studies aimed at improving selectivity over CYP11B2 and other cytochrome P450 enzymes. Its optimized LogP (2.29) and moderate TPSA (26.3 Ų) support further derivatization while maintaining drug-like properties [1].

Catalytic Ring-Opening to α,β-Unsaturated Ketones

The strained cyclopropane ring of Cyclopropyl(3-methoxyphenyl)methanone enables efficient palladium-catalyzed ring-opening to produce (E)-1-(3-methoxyphenyl)but-2-en-1-one in 82% yield [1]. This transformation provides a direct route to α,β-unsaturated ketones, which are valuable intermediates for synthesizing chalcones, heterocycles, and other bioactive molecules. The mild reaction conditions (Pd(OAc)₂/PCy₃, 1,4-dioxane, 16h) are compatible with a wide range of functional groups, making it a practical choice for complex molecule synthesis.

Tool Compound for Investigating 12-Lipoxygenase Biology

Given its selective inhibition of platelet 12-lipoxygenase at 30 µM and minimal activity against 5-lipoxygenase (IC₅₀ > 10,000 nM), Cyclopropyl(3-methoxyphenyl)methanone can serve as a pharmacological tool to dissect the roles of 12-LOX in thrombosis, inflammation, and cancer biology [1][2]. Its well-defined structure and commercial availability facilitate reproducible experiments across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(3-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.